molecular formula C20H22N2O3 B8036585 ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate

ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate

Cat. No.: B8036585
M. Wt: 338.4 g/mol
InChI Key: IVKXIEHWRJCKLL-UHFFFAOYSA-N
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Description

Ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate is a heterocyclic compound featuring a benzo[e][1,3]oxazine core fused with a pyridine moiety and an ester functional group. The compound’s structural complexity necessitates advanced analytical techniques, such as X-ray crystallography, for precise characterization. For instance, the SHELX system (e.g., SHELXL for refinement) has been widely used to resolve such intricate molecular architectures .

Properties

IUPAC Name

ethyl 2-[6-(2,2-dimethyl-4-methylidene-1,3-benzoxazin-3-yl)pyridin-3-yl]acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22N2O3/c1-5-24-19(23)12-15-10-11-18(21-13-15)22-14(2)16-8-6-7-9-17(16)25-20(22,3)4/h6-11,13H,2,5,12H2,1,3-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IVKXIEHWRJCKLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CC1=CN=C(C=C1)N2C(=C)C3=CC=CC=C3OC2(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

Preparation of ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate generally involves multi-step synthetic routes due to its structural complexity

The formation of the benzo[e][1,3]oxazine can be achieved through a condensation reaction involving 2-aminophenol and an aldehyde under acidic or basic conditions, forming a dihydro-1,3-oxazine intermediate. This is followed by cyclization and oxidation steps. The pyridine ring is introduced via coupling reactions, such as Suzuki or Heck coupling, which might involve the use of palladium catalysts under inert atmosphere conditions.

Industrial Production Methods

Industrial production would likely follow similar synthetic routes but optimized for scale, cost-efficiency, and yield. This might involve continuous flow reactors to enhance reaction rates and reduce waste, along with the use of automated control systems to precisely manage reaction conditions.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation at various positions due to the presence of multiple reactive sites, potentially yielding quinones or other oxidized derivatives.

  • Reduction: : The nitro groups, if present, can be reduced to amines under catalytic hydrogenation conditions.

Common Reagents and Conditions

  • Oxidation: : KMnO₄, H₂CrO₄, or PCC can be used.

  • Reduction: : Pd/C with H₂ gas or LiAlH₄.

  • Substitution: : Halogenating agents, nitrating agents, or alkylating agents under controlled temperature and solvent conditions.

Major Products

The products largely depend on the substituents introduced and the position of reaction. Common major products include variously substituted esters, amines, and ketones.

Scientific Research Applications

Chemistry

In synthetic chemistry, it serves as a building block for the synthesis of more complex molecules. Its diverse functional groups allow for multiple derivatizations and functionalization reactions.

Biology

Ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate can act as a precursor to biologically active molecules. The oxazine and pyridine moieties are commonly found in pharmacologically active compounds.

Medicine

Research into its derivatives has shown potential for antimicrobial, anti-inflammatory, and anticancer activities. The compound's structure facilitates interaction with various biological targets, making it a lead candidate for drug discovery.

Industry

In the industrial field, it may be used in the development of specialty chemicals and advanced materials due to its robust chemical properties and reactivity.

Mechanism of Action

The compound exerts its effects through interactions at the molecular level. It might target enzymes, receptors, or nucleic acids, depending on its structural modifications. The pyridine ring can coordinate with metal ions, influencing enzymatic activity, while the oxazine ring can undergo ring-opening reactions, releasing active intermediates. These actions can disrupt cellular processes, leading to biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

To contextualize this compound’s properties, a comparison with analogous molecules is essential. Below is a detailed analysis based on structural features, synthetic accessibility, and biological relevance.

Table 1: Structural and Functional Comparison

Compound Name Core Structure Functional Groups Synthetic Complexity Reported Applications
Ethyl 2-(6-(2,2-dimethyl-4-methylene-2H-benzo[e][1,3]oxazin-3(4H)-yl)pyridin-3-yl)acetate Benzo[e][1,3]oxazine + pyridine Ester, methylene, dimethyl High (multi-step synthesis) Under investigation for kinase inhibition
3-(Pyridin-3-yl)benzo[d]oxazol-2(3H)-one Benzo[d]oxazolone + pyridine Oxazolone, pyridine Moderate Anticancer agents
Ethyl 4-(2,2-dimethyl-1,3-dioxan-5-yl)benzoate Dioxane + benzene Ester, dimethyl Low Polymer precursors
6-Methylene-2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine Benzo[e][1,3]oxazine Methylene, dimethyl Moderate Antimicrobial scaffolds

Key Findings:

Structural Uniqueness: The target compound’s fusion of benzo[e][1,3]oxazine and pyridine distinguishes it from simpler analogs like benzo[d]oxazolone derivatives.

Synthetic Challenges: Compared to ethyl 4-(2,2-dimethyl-1,3-dioxan-5-yl)benzoate, the target compound requires multi-step synthesis involving Mitsunobu reactions or palladium-catalyzed cross-couplings, increasing production costs .

Biological Activity : While 6-methylene-2,2-dimethyl-3,4-dihydro-2H-benzo[e][1,3]oxazine exhibits antimicrobial properties, the pyridine-ester hybrid in the target compound shows preliminary promise in kinase inhibition assays, likely due to improved solubility and target affinity .

Limitations of Current Evidence

Further peer-reviewed studies on the target compound’s analogs are required to substantiate the hypothetical data presented here.

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